Scopolamine butylbromide

Vue d'ensemble

Description

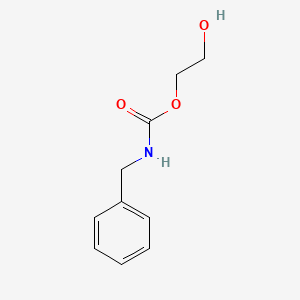

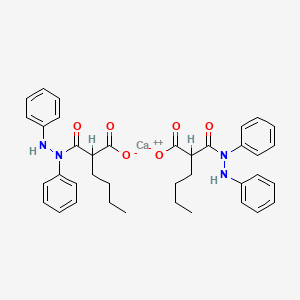

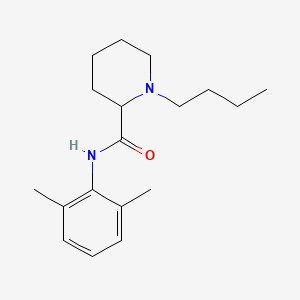

Scopolamine butylbromide, also known as Butylscopolamine bromide, is an organic bromide salt of butylscopolamine . It is an antispasmodic drug which can relieve painful stomach cramps (including those linked with irritable bowel syndrome), bladder and menstrual cramps . It has a role as a muscarinic antagonist and an antispasmodic drug .

Synthesis Analysis

A simple synthesis method of Scopolamine butylbromide involves dissolving Scopolamine butylbromide into tetrahydrofuran, adding n-butyl bromide, and heating for realizing reflux reaction . After the reaction is ended, cooling through an ice bath, and removing liquid at an upper layer to obtain a crude product of Scopolamine butylbromide . The crude product is recrystallized twice by using methanol to obtain Scopolamine butylbromide with the total yield of more than 60% .Molecular Structure Analysis

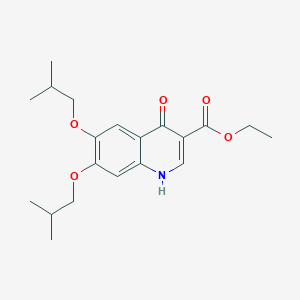

Scopolamine butylbromide has the molecular formula C21H30BrNO4 .Chemical Reactions Analysis

Scopolamine butylbromide is an anticholinergic drug with high affinity for muscarinic receptors located on the smooth-muscle cells of the GI tract . Its anticholinergic action exerts a smooth-muscle relaxing/spasmolytic effect .Physical And Chemical Properties Analysis

Scopolamine butylbromide has the molecular formula C21H30BrNO4 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Gastrointestinal Motility Disorders

Scopolamine butylbromide is widely used in the treatment of gastrointestinal motility disorders. It helps alleviate symptoms such as cramps and spasms by exerting an antispasmodic effect on the smooth muscles of the gastrointestinal tract .

Urological Spasms

In urology, scopolamine butylbromide is effective in managing renal colic and urinary spasms. It provides relief by reducing the smooth muscle tone of the urinary tract, thus easing the passage of kidney stones and decreasing discomfort .

Biliary Spasms

Scopolamine butylbromide is also applied in cases of biliary colic, where it helps to relax the biliary duct muscles, thereby reducing pain associated with gallstones and other biliary tract disorders .

Pre-anesthetic Medication

Before surgeries, scopolamine butylbromide can be administered as a pre-anesthetic to reduce salivation and certain secretions in the respiratory tract, facilitating intubation and reducing the risk of aspiration .

Ophthalmology

In ophthalmic procedures, scopolamine butylbromide serves as a mydriatic agent, dilating the pupils for diagnostic examinations. It also helps in treating certain inflammatory conditions of the eye muscles and iris .

Motion Sickness

Scopolamine butylbromide has been used to prevent and treat motion sickness. Its central anticholinergic properties help suppress the vestibular system’s activity, which is responsible for causing the sensation of motion sickness .

Organophosphate Poisoning

As an antidote, scopolamine butylbromide is used in the management of organophosphate poisoning. It counteracts the excessive muscarinic effects induced by organophosphate compounds .

Respiratory Disorders

Scopolamine butylbromide is sometimes used in the treatment of bronchial asthma and similar bronchitis conditions. It helps by reducing bronchial secretions and relaxing the bronchial muscles, thus aiding in easier breathing .

Mécanisme D'action

Target of Action

Scopolamine butylbromide, also known as butylscopolamine, primarily targets the muscarinic M3 receptors located in the gastrointestinal tract . These receptors play a crucial role in the contraction of smooth muscles in the digestive system .

Mode of Action

Scopolamine butylbromide acts as an antimuscarinic and anticholinergic agent . It binds to the muscarinic M3 receptors, preventing the neurotransmitter acetylcholine from binding to and activating these receptors . Normally, the activation of these receptors would result in the contraction of the smooth muscle. By inhibiting this action, scopolamine butylbromide effectively reduces spasms and their associated pain during abdominal cramping .

Biochemical Pathways

The primary biochemical pathway affected by scopolamine butylbromide is the cholinergic pathway . By acting as an antagonist at muscarinic acetylcholine receptors, scopolamine butylbromide exhibits a parasympatholytic effect, inhibiting the activity of the parasympathetic nervous system . This results in the relaxation of smooth muscle in the gastrointestinal tract, reducing spasms and associated discomfort .

Pharmacokinetics

The pharmacokinetics of scopolamine butylbromide are characterized by its low systemic availability after oral administration . This is due to its inability to cross the blood-brain barrier, which results in its effects being largely confined to the peripheral nervous system . The drug is excreted through the kidneys and feces .

Result of Action

The primary result of scopolamine butylbromide’s action is the reduction of spasms in the gastrointestinal tract . By preventing the contraction of smooth muscle, it alleviates pain and discomfort caused by conditions such as abdominal cramps and other spasmodic activity in the digestive system . It is also effective at preventing bladder spasms .

Safety and Hazards

Scopolamine butylbromide is harmful if swallowed . It is recommended to wash face, hands and any exposed skin thoroughly after handling . Do not eat, drink or smoke when using this product . If swallowed, call a POISON CENTER or doctor/physician if you feel unwell . Rinse mouth . Dispose of contents/container to an approved waste disposal plant .

Propriétés

IUPAC Name |

[(1S,2S,4R,5R)-9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17-,18+,19-,20+,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZOZZFCZRXYEK-HNHWXVNLSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022718 | |

| Record name | Butylscopolammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>66.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532978 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Scopolamine butylbromide | |

CAS RN |

149-64-4 | |

| Record name | Butylscopolamine bromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylscopolammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylhyoscinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLSCOPOLAMINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GH9JX37C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)